

# Application of TCPP-d18 in Environmental Monitoring Studies: A Detailed Guide

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## Compound of Interest

Compound Name: *Tris(1-chloro-2-propyl) Phosphate-d18*

Cat. No.: *B12377662*

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## Introduction

Tris(2-chloro-propyl) phosphate-d18 (TCPP-d18) is the deuterated analog of Tris(1-chloro-2-propyl) phosphate (TCPP), a high-production-volume organophosphate flame retardant (OPFR). Due to its widespread use in consumer products such as polyurethane foams, textiles, and electronics, TCPP is frequently detected as an environmental contaminant in various matrices, including water, soil, sediment, and indoor dust.[1][2][3] TCPP is a mixture of four isomers, with tris(1-chloro-2-propyl) phosphate being the most abundant.[1][4] Concerns over its potential for persistence and adverse health effects, including developmental and reproductive toxicity, necessitate accurate and reliable monitoring methods.[2]

TCPP-d18 serves as an ideal internal standard (ISTD) or surrogate standard for the quantification of TCPP in environmental samples.[5] Its chemical and physical properties are nearly identical to the native TCPP, ensuring that it behaves similarly during sample extraction, cleanup, and analysis. However, its increased mass, due to the replacement of 18 hydrogen atoms with deuterium, allows it to be distinguished from the native compound by mass spectrometry. This co-elution with the target analyte allows for precise quantification by correcting for matrix effects and variations in analytical performance. This document provides detailed application notes and protocols for the use of TCPP-d18 in the environmental monitoring of TCPP.

## Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative data from various studies on the analysis of TCPH in environmental samples. These methods often employ deuterated internal standards like TCPH-d18 to ensure accuracy and precision.

Table 1: Method Performance for TCPH Analysis in Water Samples

Analytical Method	Extraction Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
GC-MS	Solid Phase Extraction (SPE)	1-3 ng/L	Not Reported	85-99	<a href="#">[6]</a>
GC-MS	Liquid-Liquid Extraction (LLE)	0.012 mg/L	0.04 mg/L	93-119	<a href="#">[7]</a>
LC-MS/MS	Solid Phase Extraction (SPE)	0.3-3.3 ng/L	Not Reported	82.0-117.4	<a href="#">[8]</a>

Table 2: Method Performance for TCPH Analysis in Solid Samples (Soil & Sediment)

Analytical Method	Extraction Method	Limit of Detection (MDL)	Limit of Quantification (LOQ)	Recovery (%)	Reference
GC-MS	Accelerated Solvent Extraction (ASE)	0.17-1.21 ng/g	Not Reported	72.6-112.9	<a href="#">[9]</a>
LC-MS/MS	Ultrasonic-Assisted Extraction (UAE)	Not Reported	0.01-5.0 ng/g	68.6-140.2	<a href="#">[10]</a>
GC-ICP-MS	Microwave-Assisted Extraction (MAE)	Not Reported	2-4 ng/g	78-105	<a href="#">[11]</a>
GC-MS	Microwave-Assisted Extraction (MAE)	Not Reported	0.1-0.4 ng/g	62-106	<a href="#">[12]</a>

## Experimental Protocols

The following are detailed protocols for the analysis of TCP in water and soil/sediment samples, incorporating the use of TCP-d18 as an internal standard.

### Protocol 1: Analysis of TCP in Water Samples by SPE and GC-MS

This protocol is adapted from methodologies that use solid-phase extraction for sample concentration and gas chromatography-mass spectrometry for analysis.[\[6\]](#)

#### 1. Sample Preparation and Spiking:

- Filter water samples (1 L) through a glass fiber filter to remove suspended solids.
- Spike the filtered water sample with a known amount of TCP-d18 solution (e.g., 50 ng).

- Acidify the sample to pH 2-3 with sulfuric acid.

## 2. Solid-Phase Extraction (SPE):

- Condition an SPE cartridge (e.g., Bond Elut PPL) with 5 mL of methanol followed by 5 mL of deionized water.
- Load the spiked water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
- After loading, wash the cartridge with 5 mL of deionized water.
- Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
- Elute the analytes with 10 mL of a suitable solvent mixture (e.g., dichloromethane or acetone/hexane).

## 3. Sample Concentration and Analysis:

- Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.
- Transfer the concentrated extract to a GC vial.
- Analyze the extract using a GC-MS system.

### GC-MS Parameters (Typical):

- Column: DB-5MS (30 m x 0.25 mm x 0.25  $\mu$ m) or equivalent
- Injection Mode: Splitless
- Injector Temperature: 250 °C
- Oven Program: Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.
- MS Mode: Selected Ion Monitoring (SIM)
- Quantifier Ions for TCP: To be selected based on the specific isomer and instrument (e.g., m/z 99.0).
- Quantifier Ion for TCP-d18: To be determined based on the mass spectrum of the standard.

## Protocol 2: Analysis of TCP in Soil and Sediment Samples by UAE and LC-MS/MS

This protocol is based on methods utilizing ultrasonic-assisted extraction followed by liquid chromatography-tandem mass spectrometry.[10]

#### 1. Sample Preparation and Spiking:

- Air-dry the soil/sediment sample and sieve it to remove large debris.
- Weigh 2 g of the dried sample into a centrifuge tube.
- Spike the sample with a known amount of TCP-PP-d18 solution (e.g., 50 ng).

#### 2. Ultrasonic-Assisted Extraction (UAE):

- Add 10 mL of an appropriate extraction solvent (e.g., acetone/hexane 1:1 v/v) to the centrifuge tube.
- Vortex the sample for 1 minute.
- Place the tube in an ultrasonic bath and extract for 15-30 minutes.
- Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes.
- Carefully collect the supernatant.
- Repeat the extraction process twice more with fresh solvent.
- Combine the supernatants.

#### 3. Extract Cleanup (SPE):

- Concentrate the combined extract to approximately 1 mL.
- Perform a solid-phase extraction cleanup using a suitable cartridge (e.g., silica or Florisil) to remove interfering matrix components. The choice of cartridge and elution solvents will depend on the specific sample matrix.

#### 4. Sample Concentration and Analysis:

- Concentrate the cleaned extract to a final volume of 1 mL.
- Transfer the extract to an LC vial.
- Analyze using an LC-MS/MS system.

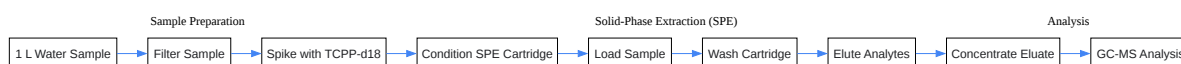
#### LC-MS/MS Parameters (Typical):

- Column: C18 column (e.g., ZORBAX C18, 4.6 mm × 100 mm, 1.8 μm)
- Mobile Phase: A gradient of water and methanol or acetonitrile, possibly with additives like formic acid or ammonium acetate.

- Flow Rate: 0.3-0.5 mL/min
- MS Mode: Multiple Reaction Monitoring (MRM)
- Precursor > Product Ion Transitions for TCP: To be determined by direct infusion of a TCP standard.
- Precursor > Product Ion Transitions for TCP-d18: To be determined by direct infusion of the TCP-d18 standard.

## Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.



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Caption: Workflow for TCP analysis in water samples.



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Caption: Workflow for TCP analysis in solid samples.

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